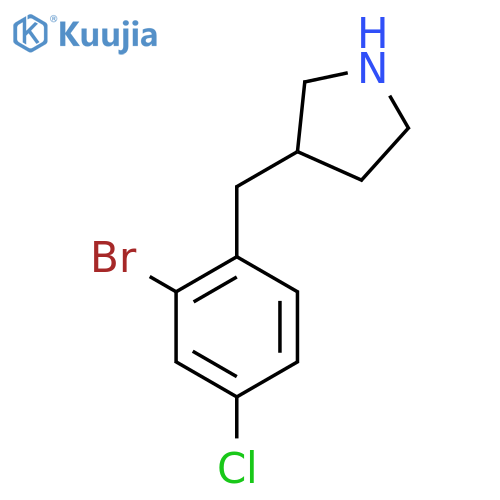

Cas no 1337203-18-5 (3-(2-bromo-4-chlorophenyl)methylpyrrolidine)

3-(2-bromo-4-chlorophenyl)methylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-4-chlorophenyl)methylpyrrolidine

- 1337203-18-5

- EN300-1909046

- 3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine

-

- インチ: 1S/C11H13BrClN/c12-11-6-10(13)2-1-9(11)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2

- InChIKey: MBNLOVRHBRZLJL-UHFFFAOYSA-N

- SMILES: BrC1C=C(C=CC=1CC1CNCC1)Cl

計算された属性

- 精确分子量: 272.99199g/mol

- 同位素质量: 272.99199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- XLogP3: 3.5

3-(2-bromo-4-chlorophenyl)methylpyrrolidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909046-0.5g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-5.0g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1909046-0.05g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-10g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-10.0g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1909046-1.0g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1909046-2.5g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-0.1g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-5g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1909046-0.25g |

3-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |

1337203-18-5 | 0.25g |

$906.0 | 2023-09-18 |

3-(2-bromo-4-chlorophenyl)methylpyrrolidine 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

3-(2-bromo-4-chlorophenyl)methylpyrrolidineに関する追加情報

3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine: A Comprehensive Overview

3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine is a compound with the CAS number 1337203-18-5, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a substituted phenyl group. The bromo and chloro substituents on the phenyl ring contribute to its distinct chemical properties, making it a valuable molecule for various applications.

The synthesis of 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine involves a series of carefully designed reactions, often utilizing advanced methodologies such as Suzuki coupling or Buchwald-Hartwig amination. These methods ensure high yields and purity, which are critical for its use in research and development. Recent studies have highlighted the importance of stereochemistry in this compound, particularly in its potential applications in drug design.

One of the most promising areas of research for 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine is its role in medicinal chemistry. The compound has been investigated as a potential lead for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key biological pathways, such as kinase activity and receptor binding, has made it a focal point in drug discovery efforts.

In addition to its pharmacological applications, 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine has also been explored for its electronic properties. Researchers have examined its potential as a component in organic electronics, particularly in the development of new materials for flexible displays and sensors. The compound's ability to undergo redox reactions makes it an attractive candidate for these applications.

The structural versatility of 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine allows for further functionalization, enabling the creation of derivatives with enhanced properties. For instance, recent studies have focused on incorporating additional substituents to improve solubility or bioavailability. These modifications are expected to expand the compound's utility across multiple disciplines.

From a synthetic perspective, the preparation of 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine requires precise control over reaction conditions to ensure optimal results. The use of palladium catalysts in coupling reactions has proven particularly effective, enabling the formation of stable carbon-heteroatom bonds. This approach not only enhances yield but also minimizes side reactions, which is crucial for maintaining the integrity of the compound.

Moreover, the environmental impact of synthesizing 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine has been a topic of interest. Researchers are actively exploring greener synthesis routes that reduce waste and energy consumption. These efforts align with broader sustainability goals within the chemical industry and highlight the importance of responsible practices in compound development.

In conclusion, 3-(2-Bromo-4-Chlorophenyl)methylpyrrolidine is a multifaceted compound with significant potential across various fields. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule for future innovations. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

1337203-18-5 (3-(2-bromo-4-chlorophenyl)methylpyrrolidine) Related Products

- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)

- 789490-65-9((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)

- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)

- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)

- 1956379-92-2(2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol)

- 955305-63-2(N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)

- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)

- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)

- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)